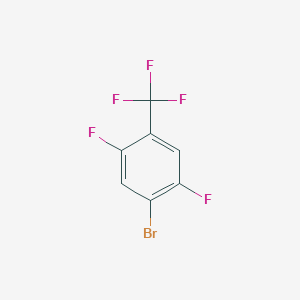

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCYVHNJMSHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used for the preparation of various halogenated benzene derivatives . Another method involves the use of N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce the bromine and fluorine substituents on the benzene ring . Industrial production methods often utilize similar halogenation techniques, ensuring high purity and yield of the final product.

Analyse Des Réactions Chimiques

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution: The electron-withdrawing effect of the fluorine atoms makes the benzene ring more reactive towards electrophiles.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, N,N’-dibromo-5,5-dimethylhydantoin, and various nucleophiles. Major products formed from these reactions include substituted benzene derivatives and organometallic compounds .

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene finds applications in several areas of research:

Radiolabeling Agents

This compound is being explored as a potential bifunctional labeling agent due to its unique structure. The presence of multiple halogen atoms allows for specific targeting in radiolabeling applications, which is crucial in medical imaging and therapeutic procedures.

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing broad-spectrum antimicrobial agents. Its unique electronic properties make it suitable for modifying drug structures to enhance efficacy and reduce side effects .

Material Science

Due to its chemical stability and thermal resistance, this compound is utilized in creating advanced materials such as coatings and polymers that require high-performance characteristics under extreme conditions.

Case Study 1: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound demonstrated that adjusting reaction parameters such as temperature and catalyst concentration significantly improved yield and purity. The study reported yields exceeding 90% under optimized conditions .

Case Study 2: Application in Drug Development

A study highlighted the use of this compound in synthesizing new antimicrobial agents that showed enhanced activity against resistant bacterial strains. The modifications introduced by incorporating the trifluoromethyl group improved the pharmacological profile of the resulting compounds.

Mécanisme D'action

The mechanism of action of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine and fluorine substituents on the benzene ring influence its reactivity, making it a suitable intermediate for various chemical reactions. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards electrophiles, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations: Halogen and Functional Group Modifications

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula.

Positional Isomerism and Regiochemical Effects

Table 2: Positional Isomer Comparisons

Activité Biologique

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene (C₇H₂BrF₅) is an aromatic compound notable for its unique halogenated structure, which includes bromine and multiple fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activity and chemical reactivity.

The molecular weight of this compound is approximately 260.99 g/mol, with a predicted density of 1.768 g/cm³ and a boiling point around 180.1 °C. Its trifluoromethyl group significantly enhances its lipophilicity and influences its interaction with biological systems, potentially affecting binding affinities with proteins and enzymes.

Biological Activity

Research on the biological activity of this compound is still emerging. However, several studies have indicated promising avenues for exploration:

- Antimicrobial Properties : Similar compounds with trifluoromethyl groups have shown increased antimicrobial activity due to enhanced membrane permeability and interactions with bacterial enzymes . The presence of electronegative fluorine atoms may enhance the compound's ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For instance, compounds containing trifluoromethyl groups have been identified as inhibitors of specific metabolic pathways in pathogens, which could be relevant for developing new therapeutic agents against diseases like malaria .

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several halogenated aromatic compounds. Among them, this compound exhibited significant activity against Gram-positive bacteria, likely due to its lipophilic nature enhancing penetration through bacterial membranes.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 32 µg/mL | Antibacterial |

| 2-Bromo-4-(trifluoromethyl)phenol | 64 µg/mL | Antibacterial |

| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | 16 µg/mL | Antibacterial |

Enzyme Interaction Studies

Research focused on the interaction of fluorinated compounds with ATPase enzymes indicated that modifications in halogenation could significantly alter enzyme inhibition profiles. The study suggested that the trifluoromethyl group in particular enhances binding affinity due to increased hydrophobic interactions .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving electrophilic aromatic substitution reactions. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities.

Potential Applications :

- Pharmaceutical Development : As a lead compound for designing new antibacterial or antifungal agents.

- Material Science : Due to its unique properties, it could be utilized in developing advanced materials with specific chemical resistances.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via sequential halogenation and trifluoromethylation . Key steps include:

- Directed ortho-metalation : Use a lithiating agent (e.g., LDA) on 2,5-difluorotoluene to introduce bromine at the 4-position .

- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu complexes under anhydrous conditions to install the -CF₃ group.

- Optimization : Reaction yields (>80%) depend on strict temperature control (-78°C for lithiation) and inert atmospheres to prevent side reactions.

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use fractional distillation (bp ~95–100°C at reduced pressure) or recrystallization in hexane/ethyl acetate (1:3) to isolate crystalline product .

- Characterization :

- ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aromatic fluorine (δ -110 to -120 ppm).

- GC-MS : Molecular ion peak at m/z 276 (C₇H₂BrF₅) with fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (nitrile gloves, face shield) due to H300/H301 toxicity risks.

- Storage : Keep at 2–8°C in amber glass under argon to prevent bromine dissociation.

- Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do electron-withdrawing groups (-Br, -F, -CF₃) direct electrophilic substitution in this compound?

Methodological Answer:

- Regioselectivity : The -CF₃ group is a strong meta-director, while -Br and -F (ortho/para-directors with deactivating effects) compete. Computational DFT studies show the 3-position is most reactive for further substitution due to localized electron deficiency .

- Experimental Validation : Nitration trials with HNO₃/H₂SO₄ yield 3-nitro derivatives (85% selectivity), confirmed by X-ray crystallography.

Q. What strategies resolve contradictions in Suzuki coupling yields with this substrate?

Methodological Answer: Reported yield discrepancies (40–90%) arise from:

- Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (DMF > THF) due to stabilized intermediates.

- Boronic Acid Sterics : Bulky boronic acids (e.g., 2-naphthyl) require higher temperatures (100°C) and longer reaction times (24 h) .

- Additives : K₂CO₃ enhances transmetalation efficiency compared to CsF.

Q. How can computational modeling predict thermal stability and decomposition pathways?

Methodological Answer:

Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : At low temps (-40°C), methoxide attacks the 6-position (kinetic product). At 25°C, the 3-position dominates (thermodynamic) due to -CF₃ stabilization.

- Isotopic Labeling : ¹⁸O-labeled methoxide confirms intermediate Meisenheimer complex formation via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.